1-(2-(1-Adamantyl)ethyl)-1-pentyl-3-(3-(4-pyridyl)propyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SA-13353, also known as 1-[2-(1-Adamantyl)ethyl]-1-pentyl-3-[3-(4-pyridyl)propyl]urea, is a small molecule drug that was initially developed by Santen Pharmaceutical Co., Ltd. It is a tumor necrosis factor-alpha inhibitor, which means it inhibits the production of tumor necrosis factor-alpha, a cytokine involved in systemic inflammation. SA-13353 was investigated for its potential use in treating diabetic macular edema and rheumatoid arthritis .
Preparation Methods
The synthesis of SA-13353 involves several steps, starting with the preparation of the adamantyl ethylamine intermediate. This intermediate is then reacted with pentyl isocyanate to form the urea derivative. The final step involves the reaction of this urea derivative with 3-(4-pyridyl)propyl bromide to yield SA-13353. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .
Chemical Reactions Analysis
SA-13353 undergoes various chemical reactions, including:
Oxidation: SA-13353 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: SA-13353 can undergo substitution reactions, where one of its functional groups is replaced by another group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the inhibition of tumor necrosis factor-alpha production.
Biology: SA-13353 has been used in biological studies to understand its effects on inflammatory pathways.
Medicine: The compound was investigated for its potential therapeutic effects in treating diabetic macular edema and rheumatoid arthritis.
Industry: Although its clinical development was discontinued, SA-13353’s mechanism of action provides valuable insights for developing new anti-inflammatory drugs
Mechanism of Action
SA-13353 exerts its effects by inhibiting the production of tumor necrosis factor-alpha. This inhibition is achieved through the activation of capsaicin-sensitive afferent neurons mediated via transient receptor potential vanilloid 1. By blocking tumor necrosis factor-alpha production, SA-13353 reduces inflammation and its associated symptoms .
Comparison with Similar Compounds
SA-13353 is unique in its specific inhibition of tumor necrosis factor-alpha production through the transient receptor potential vanilloid 1 pathway. Similar compounds include:
Infliximab: A monoclonal antibody that also inhibits tumor necrosis factor-alpha but through a different mechanism.
Etanercept: A fusion protein that acts as a tumor necrosis factor receptor decoy, preventing tumor necrosis factor-alpha from binding to its receptors.
Adalimumab: Another monoclonal antibody that targets tumor necrosis factor-alpha.
Compared to these compounds, SA-13353’s unique mechanism of action provides an alternative approach to inhibiting tumor necrosis factor-alpha production .
Properties
CAS No. |
379262-36-9 |
---|---|
Molecular Formula |
C26H41N3O |
Molecular Weight |
411.6 g/mol |
IUPAC Name |
1-[2-(1-adamantyl)ethyl]-1-pentyl-3-(3-pyridin-4-ylpropyl)urea |
InChI |
InChI=1S/C26H41N3O/c1-2-3-4-13-29(25(30)28-10-5-6-21-7-11-27-12-8-21)14-9-26-18-22-15-23(19-26)17-24(16-22)20-26/h7-8,11-12,22-24H,2-6,9-10,13-20H2,1H3,(H,28,30) |
InChI Key |
AIUJHENHBJHHMY-UHFFFAOYSA-N |
SMILES |
CCCCCN(CCC12CC3CC(C1)CC(C3)C2)C(=O)NCCCC4=CC=NC=C4 |
Canonical SMILES |
CCCCCN(CCC12CC3CC(C1)CC(C3)C2)C(=O)NCCCC4=CC=NC=C4 |
Synonyms |
1-(2-(1-adamantyl)ethyl)-1-pentyl-3-(3-(4-pyridyl)propyl)urea SA13353 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.